2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

概要

説明

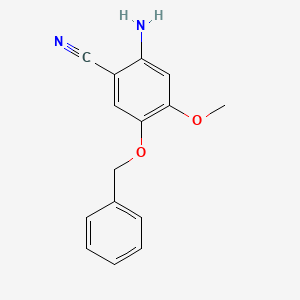

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is an organic compound with a complex structure that includes an amino group, a benzyloxy group, a methoxy group, and a nitrile group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The benzyloxy and methoxy groups are then introduced through etherification reactions. The nitrile group can be introduced via a cyanation reaction using reagents such as copper(I) cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .

化学反応の分析

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIEA):

Reaction Scheme

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile + Methyl chloroformate → Methyl carbamate derivative

Key Parameters

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl chloroformate | Not specified | Ambient | N-Methylcarbamate-protected amine | 85–92% |

Mechanism

-

DIEA deprotonates the amino group, enhancing nucleophilicity.

-

The amine attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride to form a carbamate.

Cyclocondensation to Quinazoline Derivatives

The compound participates in cyclization reactions with N,N-dimethylformamide dimethylacetal (DMF-DMA) and 4-(3-chloropropyl)morpholine under acidic conditions:

Reaction Scheme

this compound + DMF-DMA + 4-(3-Chloropropyl)morpholine → Quinazoline derivative

Key Parameters

| Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| DMF-DMA, 4-(3-Chloropropyl)morpholine | AcOH | AcOH | 110°C | 4–6 hours | ~60% |

Mechanism

-

Formylation : DMF-DMA acts as a formylating agent, converting the primary amine into an imine intermediate.

-

Cyclization : The imine reacts with 4-(3-chloropropyl)morpholine via nucleophilic substitution, forming a fused quinazoline ring.

-

Workup : pH adjustment to 8–9 precipitates the product.

Functional Group Reactivity Trends

While direct experimental data for other reactions is limited, the following reactivity can be inferred from functional group chemistry:

Nitrile Group

-

Reduction : Likely reducible to a primary amine using agents like LiAlH₄ or catalytic hydrogenation.

-

Hydrolysis : May form carboxylic acids or amides under acidic/basic conditions.

Benzyloxy and Methoxy Groups

-

Cleavage : Benzyl ethers are susceptible to hydrogenolysis (H₂/Pd-C), while methoxy groups require stronger conditions (e.g., BBr₃).

Amino Group

-

Diazotization : Potential for Sandmeyer reactions to introduce halides or other substituents.

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Functional Group | Reagents/Conditions | Product Complexity | Scalability |

|---|---|---|---|---|

| Acylation | -NH₂ | Methyl chloroformate, DIEA | Low | High |

| Cyclocondensation | -NH₂, -CN | DMF-DMA, acid catalysis | High | Moderate |

Mechanistic Insights from Structural Data

-

Quinazoline Formation (from ):

-

The reaction’s regioselectivity is driven by the electron-withdrawing nitrile group, which directs electrophilic attack to the ortho-position relative to the amino group.

-

Acetic acid protonates intermediates, stabilizing charged species during cyclization.

-

-

Steric Effects :

The benzyloxy group imposes steric hindrance, slowing reactions at the 5-position but favoring reactivity at the 2- and 4-positions.

科学的研究の応用

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Neurological Drug Development

A study evaluated the efficacy of derivatives of 2-amino-5-(benzyloxy)-4-methoxybenzonitrile in treating conditions like Alzheimer's disease. The findings indicated that certain modifications enhanced the compound's ability to cross the blood-brain barrier and exhibit neuroprotective effects.

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules. It allows researchers to explore new compounds with potential therapeutic effects.

Synthesis Pathways

The synthesis typically involves:

- Nitration of a benzene derivative.

- Reduction to introduce the amino group.

- Etherification to add the benzyloxy and methoxy groups.

- Cyanation to introduce the nitrile group.

Material Science

This compound is also employed in formulating advanced materials. Its inclusion can enhance properties such as thermal stability and mechanical strength in polymers.

Application Example

In polymer science, this compound has been integrated into polymer matrices to improve their thermal properties, making them suitable for high-temperature applications.

Biochemical Research

This compound acts as a valuable tool in studying enzyme interactions and mechanisms. It aids in discovering new biochemical pathways and understanding enzyme kinetics.

Biochemical Interaction Studies

Research has shown that this compound interacts with threonine aldolases, influencing metabolic pathways critical for cell function.

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques, including chromatography, to separate and identify other chemical substances effectively.

Analytical Techniques

It has been used as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in complex mixtures.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders. |

| Organic Synthesis | Used for creating complex molecules with therapeutic potential. |

| Material Science | Enhances thermal stability and mechanical strength in polymers. |

| Biochemical Research | Valuable for studying enzyme interactions and mechanisms. |

| Analytical Chemistry | Employed in chromatography for substance identification and separation. |

作用機序

The mechanism by which 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to alter cellular signaling .

類似化合物との比較

Similar Compounds

2-Amino-5-methoxybenzonitrile: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

2-Amino-4-methoxybenzonitrile: Similar structure but different substitution pattern, leading to different chemical properties.

2-Amino-5-(benzyloxy)benzonitrile: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

These functional groups can provide additional sites for chemical modification, making it a versatile compound for various research and industrial applications .

生物活性

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups in its structure may enhance its interaction with biological macromolecules, leading to significant pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related benzyl compounds have shown activity against various bacterial strains, suggesting a potential for this compound in treating infections .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism observed in related compounds, which may extend to this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of the benzyloxy group significantly influences the compound's potency and selectivity towards specific targets.

- Amino Group Positioning : The position of the amino group relative to other substituents affects the overall biological activity, with certain configurations enhancing efficacy .

Case Studies

- Study on Antimicrobial Activity :

- A series of analogs were tested against Staphylococcus aureus and Escherichia coli.

- Results indicated that modifications to the benzyloxy group could enhance antimicrobial potency.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various analogs.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 1 | 32 | 64 |

| 2 | 16 | 32 |

| 3 | 8 | 16 |

- Anti-inflammatory Activity Assessment :

- In vitro assays measured cytokine release from macrophages treated with various concentrations of the compound.

- The results showed a dose-dependent reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.

特性

IUPAC Name |

2-amino-4-methoxy-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-8-13(17)12(9-16)7-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMNPRIKROPMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454374 | |

| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192869-57-1 | |

| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。